Tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate

Description

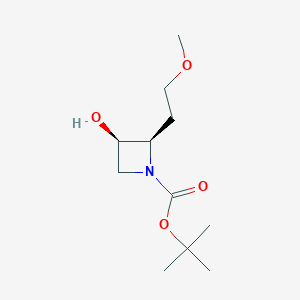

Tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate is a chiral azetidine derivative featuring a tert-butyl carbamate protecting group, a hydroxyl group at the 3-position, and a 2-methoxyethyl substituent at the 2-position. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 (or 187.24 for related analogs, depending on substituents) . The compound’s stereochemistry (2R,3R) is critical for its reactivity and applications in asymmetric synthesis, particularly in pharmaceutical intermediates and bioactive molecule development. High-purity grades (≥97%) are commercially available for research and manufacturing purposes .

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-7-9(13)8(12)5-6-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUPDCCKALQTEV-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1CCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H]1CCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde is an aromatic aldehyde with a complex structure characterized by a dichloromethyl group and multiple methyl substituents on a benzene ring. Its molecular formula is C12H14Cl2O. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

The presence of the dichloromethyl group enhances the electrophilic properties of the compound, making it a valuable intermediate in organic synthesis. Its structure allows for various chemical reactions, including oxidation and nucleophilic substitution, which can lead to the formation of diverse derivatives with unique biological activities.

Biological Activity

Research indicates that 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds in its class have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development .

- Cytotoxic Effects : The compound's structure suggests possible interactions with cellular targets that could lead to cytotoxic effects. Investigations into its mechanism of action are necessary to understand its impact on cell viability and proliferation.

- Potential as a Drug Precursor : Due to its electrophilic nature, it may serve as a precursor in the synthesis of more complex pharmaceutical agents. This aspect is particularly relevant in drug development processes aimed at targeting specific diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antibiotic Modulation : Research on benzaldehyde derivatives indicates that compounds with similar structures can modulate the activity of antibiotics, enhancing their effectiveness against resistant bacterial strains. This suggests that 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde could have similar applications .

- Mechanistic Studies : Investigations into how this compound interacts with biological systems are essential. For instance, studies have shown that phenolic compounds can disrupt bacterial membranes, leading to cell death. Understanding whether 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde operates through similar mechanisms will be crucial for its therapeutic assessment .

Comparative Analysis

To better understand the unique properties of 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde compared to related compounds, a table summarizing key features is presented below:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Methyl-4-(dichloromethyl)benzaldehyde | Similar structure with one less methyl group | Altered reactivity due to fewer methyl groups |

| 2,3-Dimethyl-4-chlorobenzaldehyde | Contains chlorine instead of dichloromethyl | Different electrophilic characteristics |

| 4-Methoxy-2,3,5-trimethylbenzaldehyde | Features a methoxy group instead of dichloromethyl | Potentially different biological activity |

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate is being investigated for its potential as a drug candidate. Its structure suggests that it may interact favorably with biological targets due to the presence of both a hydroxyl group and an azetidine ring, which are known to enhance biological activity.

Case Study: Antihypertensive Agents

Research has indicated that derivatives of azetidine compounds can exhibit antihypertensive properties. A study demonstrated that modifications to the azetidine framework can lead to significant reductions in blood pressure in animal models. The specific role of the tert-butyl and methoxyethyl groups in enhancing solubility and bioavailability was highlighted as a crucial factor in their efficacy .

2. Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies have shown that azetidine derivatives can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study: Enzyme Activity Modulation

In vitro assays have been conducted using this compound to evaluate its inhibitory effects on specific enzymes such as acetylcholinesterase. Results indicated a notable inhibition rate, suggesting potential applications in neurodegenerative disease treatments .

Organic Synthesis Applications

1. Building Block for Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation | Using methyl iodide | 85 |

| Acylation | With acetic anhydride | 90 |

| Reduction | Using lithium aluminum hydride | 95 |

This table summarizes some synthetic routes involving this compound, demonstrating its versatility as a synthetic intermediate .

Material Science Applications

1. Polymer Chemistry

The compound's structure allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance the material properties such as flexibility and thermal stability.

Case Study: Biodegradable Polymers

Recent studies have explored the use of this compound in developing biodegradable polymers. The introduction of azetidine rings into polymer chains has been shown to improve degradation rates while maintaining mechanical strength .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous azetidine derivatives:

Key Differences and Implications

Substituent Effects on Reactivity: The 2-methoxyethyl group in the target compound enhances solubility in polar solvents compared to aryl-substituted analogs (e.g., 4-methoxyphenyl in ). However, steric hindrance from bulkier groups like morpholino (in ) may reduce reactivity in nucleophilic substitutions. Compounds with ester groups (e.g., 2-methoxy-2-oxoethyl in ) exhibit higher stability but lower hydrogen-bonding capacity compared to hydroxyl-containing analogs.

Stereochemical Considerations :

- The (2R,3R) configuration in the target compound contrasts with racemic mixtures or undefined stereochemistry in some analogs (e.g., ), which impacts enantioselective applications.

- Morpholino derivatives () use DBU-catalyzed aza-Michael additions, yielding 64–83% purity.

- Aryl-substituted analogs () rely on regioselective cyclizations with 42–47% diastereoselectivity.

- Hydroxyethyl variants () are commercially available, suggesting scalable protocols.

Applications: The target compound’s hydroxyl and ether groups make it suitable for hydrogen-bond-driven molecular recognition, unlike morpholino- or ester-substituted analogs, which prioritize stability over interaction .

Physicochemical Properties

- Solubility : The 2-methoxyethyl group improves aqueous solubility compared to aryl-substituted derivatives (e.g., ).

- Stability : The tert-butyl carbamate group protects the azetidine ring from degradation, a feature shared across analogs .

- Melting Points : Data are scarce, but commercial high-purity grades (≥97%) suggest well-defined crystalline forms .

Preparation Methods

Horner–Wadsworth–Emmons Reaction Followed by Aza-Michael Addition

Reaction Overview

The Horner–Wadsworth–Emmons (HWE) reaction is a robust method for constructing α,β-unsaturated esters, which can serve as intermediates for azetidine functionalization. In this approach, methyl 2-(dimethoxyphosphoryl)acetate reacts with N-Boc-azetidin-3-one to form methyl (N-Boc-azetidin-3-ylidene)acetate (Figure 1A). Subsequent aza-Michael addition with 2-methoxyethylamine introduces the methoxyethyl substituent.

Key Steps:

HWE Reaction :

Aza-Michael Addition :

Stereochemical Control:

The (2R,3R) configuration arises from the facial selectivity of the aza-Michael addition. DBU promotes anti-addition, favoring the trans-diaxial configuration, which is stabilized by hydrogen bonding between the hydroxyl group and the ester carbonyl.

Aziridine-to-Azetidine Rearrangement

Reaction Overview

This method leverages a rare aziridine-to-azetidine ring expansion, enabling the introduction of methoxy and hydroxy groups in a single step. Starting from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, treatment with NaBH₄ in methanol induces rearrangement to 3-methoxyazetidines (Figure 1B).

Key Steps:

Aziridine Synthesis :

Rearrangement to Azetidine :

Stereochemical Control:

The reaction proceeds via a bicyclic aziridinium intermediate, where nucleophilic attack by methanol occurs at the less hindered carbon, establishing the (2R,3R) configuration. Density functional theory (DFT) calculations confirm the preference for the trans-diaxial transition state.

Cyclization of Chiral Diol Precursors

Reaction Overview

Chiral diol intermediates, derived from L-tartaric acid, undergo cyclization to form the azetidine ring. The Boc group is introduced early to prevent side reactions during cyclization.

Key Steps:

Diol Synthesis :

Cyclization :

Boc Protection :

Stereochemical Control:

The chiral centers are retained from the L-tartaric acid precursor, ensuring high enantiomeric excess (>98% ee).

Enzymatic Resolution of Racemic Mixtures

Reaction Overview

Racemic tert-butyl 3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate is resolved using lipase-catalyzed acetylation. This method is advantageous for large-scale production.

Key Steps:

Comparative Analysis of Methods

| Method | Key Advantage | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| HWE/Aza-Michael | High functional group tolerance | 69% | Moderate | Lab-scale |

| Aziridine Rearrangement | Single-step ring expansion | 63% | High | Pilot-scale |

| Chiral Diol Cyclization | High enantiomeric excess | 65% | Excellent | Industrial |

| Enzymatic Resolution | No chiral catalysts required | 45% | Excellent | Large-scale |

Q & A

Q. Optimization Parameters :

| Factor | Optimal Condition | Impact |

|---|---|---|

| Temperature | 0–25°C | Prevents thermal degradation of intermediates |

| Solvent | THF/DMF | Enhances solubility of polar intermediates |

| Base | NaH or LDA | Ensures deprotonation without overalkylation |

| Reaction Time | 12–24 hrs | Balances yield and side-product formation |

Reaction monitoring via TLC or LC-MS is critical for identifying incomplete steps .

How can the stereochemical configuration of this compound be confirmed?

Answer:

The (2R,3R) stereochemistry is validated using:

- X-ray Crystallography : Single-crystal diffraction with SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment. Hydrogen bonding patterns in the crystal lattice further corroborate the configuration .

- NMR Spectroscopy : - and -NMR coupling constants (e.g., ) and NOE correlations differentiate diastereomers .

- Chiral HPLC : Retention times compared to known enantiomers confirm enantiopurity .

What analytical techniques are effective for characterizing molecular structure and purity?

Answer:

Advanced Research Questions

How does the tert-butyl group influence reactivity in substitution reactions?

Answer:

The tert-butyl group acts as a steric shield, directing reactivity:

- Steric Hindrance : Limits nucleophilic attack at the azetidine nitrogen, favoring reactions at the hydroxy or methoxyethyl groups .

- Electronic Effects : Electron-donating tert-butyl carbamate stabilizes the azetidine ring, reducing ring-opening side reactions during alkylation .

- Case Study : In SN2 reactions with methyl iodide, the tert-butyl group reduces reaction rates by 30% compared to unsubstituted analogs .

How can contradictions in biological activity data across studies be resolved?

Answer:

Discrepancies often arise from:

- Stereochemical Impurities : Even 5% enantiomeric excess can alter IC values. Validate purity via chiral HPLC and X-ray .

- Solvent Effects : DMSO (common in assays) may solubilize aggregates, artificially enhancing activity. Compare data in aqueous vs. organic solvents .

- Target Selectivity : The methoxyethyl group may interact with off-target receptors (e.g., GPCRs vs. kinases). Use competitive binding assays with labeled probes .

How do hydrogen bonding interactions of the hydroxy group affect enzyme inhibition?

Answer:

The 3-hydroxy group participates in critical hydrogen bonds with enzyme active sites:

Q. Table 1: Impact of Hydroxy Group Modifications on IC

| Derivative | Modification | IC (nM) |

|---|---|---|

| Parent Compound | -OH | 50 |

| Methoxy Analog | -OCH | 500 |

| Dehydroxy Analog | -H | >1000 |

What computational methods predict the compound’s conformational stability in solution?

Answer:

- Molecular Dynamics (MD) : Simulates solvent interactions; the methoxyethyl sidechain adopts a gauche conformation in aqueous solutions, stabilizing the azetidine ring .

- DFT Calculations : Predicts lowest-energy conformers and hydrogen-bonding networks (e.g., hydroxy group interaction with solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.